molecular formula C16H12FNO3 B2671765 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1706461-87-1

1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B2671765
CAS No.: 1706461-87-1
M. Wt: 285.274
InChI Key: AYIUMQFLTDQSLB-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid has been explored for various scientific research applications:

Preparation Methods

The synthesis of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and indole-2-carboxylic acid.

    Reaction Conditions: The key steps involve nucleophilic substitution and cyclization reactions. The reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF).

    Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid can be compared with other indole derivatives:

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-oxo-3H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-13-3-1-2-10(6-13)9-18-14-5-4-11(16(20)21)7-12(14)8-15(18)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIUMQFLTDQSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)N(C1=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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